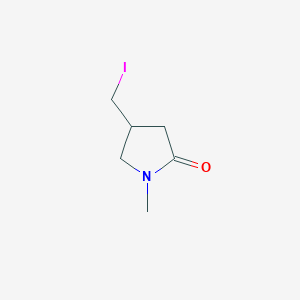

4-(Iodomethyl)-1-methyl-pyrrolidin-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(iodomethyl)-1-methylpyrrolidin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10INO/c1-8-4-5(3-7)2-6(8)9/h5H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITABTWOYZPNFHG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(CC1=O)CI | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10INO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies

Strategies for the Construction of the 1-Methylpyrrolidin-2-one Core

The formation of the foundational 1-methyl-2-pyrrolidinone (B7775990) structure can be accomplished through several key synthetic strategies, including cyclization reactions, multicomponent approaches, and ring modifications.

Intramolecular Cyclization Approaches

Intramolecular cyclization is a prominent method for forming the pyrrolidinone ring. These reactions involve the formation of a new bond within a single molecule to create the cyclic structure.

Iodocyclization: This method utilizes an iodine-mediated electrophilic cyclization. For instance, the reaction of α-amino-ynones can lead to the formation of iodinated pyrrolin-4-ones in high yields under mild conditions. nih.gov This approach is valuable for creating enantiomerically enriched products. nih.gov Another example involves the iodocyclization of unsaturated tosylamides, promoted by the oxidation of potassium iodide with Oxone, to produce N-tosyl iodopyrrolidines. organic-chemistry.org

Halocyclization: Similar to iodocyclization, other halogens can be used to induce cyclization. These reactions are crucial in the synthesis of various heterocyclic compounds.

Multicomponent Reactions Leading to Pyrrolidinone Formation

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a product that contains substantial portions of all the initial components. tandfonline.comrsc.org MCRs offer advantages such as high atom economy, reduced waste, and simplified purification procedures. tandfonline.com They have been widely employed in the synthesis of diverse heterocyclic compounds, including pyrrolidinone derivatives. tandfonline.comresearchgate.net The Ugi and Passerini reactions are notable examples of MCRs that can be adapted for pyrrolidone synthesis. rloginconsulting.com

Ring-Expansion and Ring-Contraction Methodologies

The pyrrolidinone core can also be accessed through the modification of existing ring systems.

Ring-Expansion: Certain synthetic strategies involve the expansion of smaller rings to form the five-membered pyrrolidinone structure. For example, the ring expansion of cyclobutanones has been utilized to synthesize pyrrolinones. acs.org

Ring-Contraction: Conversely, larger rings can be contracted to yield the desired pyrrolidine (B122466) skeleton. A photo-promoted ring contraction of pyridines with silylborane has been reported to produce pyrrolidine derivatives. osaka-u.ac.jpbohrium.com This method provides a novel route to access functionalized pyrrolidines from readily available starting materials. osaka-u.ac.jp

Regio- and Stereoselective Introduction of the Iodomethyl Moiety

Once the 1-methylpyrrolidin-2-one core is established, the next critical step is the introduction of the iodomethyl group at the C4 position with precise control over regiochemistry and, if applicable, stereochemistry.

Direct Iodination Methods

Direct iodination involves the direct attachment of an iodine atom to the pyrrolidinone structure. Radical-based direct C-H iodination protocols have been developed for various heterocyclic compounds, including pyridones. rsc.org These methods can offer regioselectivity, for instance, C3 and C5 iodination in pyridones. rsc.org

Precursor-Based Iodomethyl Formation

A common and often more controlled approach involves the synthesis of a precursor molecule, typically a hydroxymethyl or a different halomethyl derivative, which is then converted to the iodomethyl compound.

A plausible synthetic route involves the initial preparation of 4-(hydroxymethyl)-1-methylpyrrolidin-2-one. This intermediate can then be converted to 4-(iodomethyl)-1-methyl-pyrrolidin-2-one. This two-step process allows for greater control over the placement of the functional group. The conversion of a hydroxymethyl group to an iodomethyl group is a standard organic transformation, often achieved using reagents like methyl iodide.

N-Methylation Strategies for Pyrrolidinone Scaffolds

N-methylation is a critical transformation for introducing a methyl group onto the nitrogen atom of the pyrrolidinone ring. This modification can significantly alter the compound's physicochemical properties. nih.gov Several methods have been developed for the N-methylation of amides and lactams, ranging from industrial processes to laboratory-scale techniques under mild conditions.

One industrial approach involves the reaction of γ-butyrolactone with an excess of methylamine (B109427) at high temperatures and pressures. chemicalbook.comgoogle.com This condensation reaction proceeds in two steps: an initial ring-opening to form N-methyl-γ-hydroxybutanamide, followed by a dehydration-cyclization step to yield N-methyl-2-pyrrolidone (NMP). chemicalbook.com Another method involves the one-pot cyclization of γ-aminobutyric acid (GABA) and subsequent methylation using methanol (B129727) in the presence of a halogen salt catalyst. researchgate.net

For laboratory synthesis on more complex or sensitive pyrrolidinone scaffolds, other methylating agents are employed. Phenyl trimethylammonium iodide (PhMe₃NI) has been reported as a safe and effective solid methylating agent that provides excellent monoselectivity for amides and related structures under basic conditions. researchgate.netnih.gov This method is attractive for its high functional group tolerance and ease of handling, making it suitable for late-stage methylation of complex molecules. researchgate.netnih.gov Methyl trifluoroacetate (B77799) (MTFA) has also been identified as a methylating agent for N-H functionalities under mild conditions. researchgate.net

| Methylating Agent | Typical Conditions | Selectivity/Advantages | Reference |

|---|---|---|---|

| Methanol (CH₃OH) | With NH₄Br catalyst, 250 °C | High conversion and selectivity (>90%) in one-pot synthesis from 2-pyrrolidone. researchgate.netresearchgate.net | researchgate.netresearchgate.net |

| Dimethyl Carbonate (DMC) | With NaY zeolite catalyst | Lower selectivity (67%) compared to methanol. researchgate.net | researchgate.net |

| Phenyl Trimethylammonium Iodide (PhMe₃NI) | With Cs₂CO₃ in toluene, 120 °C | Excellent monoselectivity, high yields, good functional group tolerance. researchgate.netnih.gov | researchgate.netnih.gov |

| Methyl Trifluoroacetate (MTFA) | With t-BuOK in DMF, room temp. | Mild conditions, good for various N-H functionalities. researchgate.net | researchgate.net |

| Dimethyl Ether | With catalyst, 330 °C | Effective for alkylation of lactams like pyrrolidone-2. google.com | google.com |

Enantioselective Synthetic Pathways for Chiral Control

Achieving chiral control at the C4 position is paramount for synthesizing a specific enantiomer of this compound. The pyrrolidin-2-one ring is a common structural motif in many biologically active molecules, prompting the development of numerous asymmetric synthetic methods. chim.itresearchgate.net

One of the most powerful approaches is the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides with electron-deficient alkenes. mappingignorance.orgacs.org This method can establish up to four contiguous stereocenters with high regio- and diastereoselectivity, providing a direct route to densely substituted pyrrolidines. mappingignorance.orgacs.org The synthesis of the target compound could be envisioned by using a suitable acrylate (B77674) derivative as the dipolarophile, which would install an ester group at the C4 position. This ester could then be reduced to a hydroxymethyl group and subsequently converted to the iodomethyl functionality.

Another strategy involves leveraging the "chiral pool," using readily available chiral starting materials like (S)-proline or (S)-4-hydroxyproline. mdpi.com These precursors already contain the desired stereochemistry, which can guide the synthesis. For instance, functional group manipulation of 4-hydroxyproline (B1632879) could yield a chiral intermediate poised for the construction of the target molecule.

Asymmetric Michael additions to nitroolefins or α,β-unsaturated esters are also effective for creating chiral γ-lactam precursors. researchgate.net For example, the conjugate addition of a malonate to a nitroalkene can be followed by reduction of the nitro group and subsequent cyclization to form the 4-substituted pyrrolidinone ring with high enantioselectivity. researchgate.net Rhodium-catalyzed C-C activation has also been developed for the enantioselective synthesis of γ-lactams containing a β-quaternary center. nih.gov Similarly, iridium-catalyzed asymmetric allylic amination followed by ring-closing metathesis represents a viable pathway to chiral α,β-unsaturated γ-lactams, which can be subsequently reduced. rsc.org

A plausible enantioselective route to a precursor for this compound is outlined below:

Asymmetric Michael Addition: A chiral catalyst mediates the addition of a nucleophile to itaconic acid or a derivative to set the stereocenter at the future C4 position.

Cyclization: The resulting adduct undergoes reductive amination and cyclization to form the chiral 4-(carboxymethyl)pyrrolidin-2-one.

N-Methylation: The lactam nitrogen is methylated using one of the strategies described in section 2.3.

Functional Group Conversion: The carboxylic acid is reduced to a primary alcohol (hydroxymethyl group).

Iodination: The alcohol is converted to the corresponding iodide, for example, via an Appel reaction (using triphenylphosphine (B44618) and iodine) or by converting it to a tosylate or mesylate followed by a Finkelstein reaction with sodium iodide.

Domino and Cascade Reactions in Target Compound Synthesis

Domino and cascade reactions offer a highly efficient approach to molecular complexity by combining multiple bond-forming events in a single synthetic operation without isolating intermediates. epfl.ch This strategy aligns with the principles of green chemistry by saving time, resources, and reducing waste. epfl.ch Several such reactions have been developed for the synthesis of γ-lactams and other heterocyclic scaffolds.

For instance, a radical cascade reaction has been reported for the synthesis of γ-lactams via a carboxyl-mediated intramolecular C-H amination, which offers high chemo- and regioselectivity under mild conditions. rsc.org Another approach involves an aldol/Michael cascade reaction between α,β-unsaturated ketones and ketoamides, catalyzed by DBU, to construct bicyclic lactams with high diastereoselectivity. nih.gov While leading to more complex scaffolds, the underlying principles of sequential bond formation could be adapted.

Multicomponent reactions (MCRs) are a subset of domino reactions and are particularly powerful for building diverse molecular scaffolds. tandfonline.comresearchgate.net The Ugi four-component reaction, which combines an aldehyde, an amine, a carboxylic acid, and an isocyanide, can be adapted to form pyrrolidone rings through post-condensation cyclization. researchgate.netrloginconsulting.com Asymmetric MCRs have also been developed to afford highly substituted pyrrolidines with excellent diastereoselectivity, constructing multiple stereogenic centers in a single step. nih.gov

A potential domino strategy for the synthesis of a 4-substituted pyrrolidinone could involve an initial Michael addition to an α,β-unsaturated system, which generates an enolate that then participates in an intramolecular cyclization with a tethered amine precursor. For example, a reaction between an amine (like methylamine), an α,β-unsaturated ester, and a carbon electrophile could be designed to assemble the core structure in one pot. A four-component catalytic system has been used to promote a domino process involving oxidative dehydrogenation, cyclization, and aromatization to synthesize pyrrolo[2,1-a]isoquinolines from 2-aryl-pyrrolidines. nih.govrsc.org This highlights the potential of domino reactions to perform complex transformations on the pyrrolidine ring.

Reaction Mechanisms and Chemical Transformations

Mechanistic Studies of Nucleophilic Substitution at the Iodomethyl Group

The primary iodomethyl group is an excellent electrophilic site for nucleophilic substitution reactions. The large size and high polarizability of the iodine atom make it a superb leaving group, facilitating both intramolecular and intermolecular substitution pathways.

Intramolecular nucleophilic substitution can occur if a suitable nucleophile is present within the molecule, leading to the formation of bicyclic structures. In derivatives of 4-(Iodomethyl)-1-methyl-pyrrolidin-2-one, potential nucleophiles could be engineered into the N-methyl substituent or other positions on the pyrrolidinone ring.

The mechanism for such cyclizations is highly dependent on the length and flexibility of the chain connecting the nucleophile to the pyrrolidinone ring. Theoretical studies on analogous systems, such as the cyclization of O-tosyl phytosphingosines, highlight that the stereochemistry of the starting material is crucial. Weak interactions, like hydrogen bonds in the transition states, can significantly influence the energy barriers of the reaction, thereby affecting the reaction outcome and rate. The formation of five- or six-membered rings is generally favored due to stereoelectronic and entropic factors. The reaction typically proceeds via an SN2 mechanism, involving the backside attack of the internal nucleophile on the carbon atom bearing the iodide, leading to inversion of configuration if the carbon is chiral.

In some cases, radical cyclization mechanisms can also be operative. For instance, the biosynthesis of certain natural products like mycocyclosin involves a cytochrome P450-catalyzed radical cyclization. This process involves the abstraction of a hydrogen atom to form a radical intermediate, which then cyclizes. While not a direct nucleophilic substitution, it represents an alternative pathway for intramolecular ring formation.

Intermolecular nucleophilic substitution is a more common transformation for this compound. Due to the primary nature of the alkyl iodide, the reaction mechanism is predominantly SN2 (bimolecular nucleophilic substitution). This pathway involves a single, concerted step where the nucleophile attacks the electrophilic carbon atom at the same time as the iodide leaving group departs. This leads to a well-defined transition state where the nucleophile and the leaving group are both partially bonded to the carbon atom.

A wide array of nucleophiles can be employed to displace the iodide, allowing for the introduction of diverse functional groups. The efficiency of these reactions is influenced by the strength of the nucleophile, the solvent, and the reaction temperature.

| Nucleophile Type | Example Nucleophile | Resulting Functional Group |

| Oxygen Nucleophiles | Hydroxide (B78521) (OH⁻), Alkoxides (RO⁻) | Alcohol, Ether |

| Nitrogen Nucleophiles | Azide (N₃⁻), Amines (RNH₂) | Azide, Amine |

| Sulfur Nucleophiles | Thiolates (RS⁻), Thiocyanate (SCN⁻) | Thioether, Thiocyanate |

| Carbon Nucleophiles | Cyanide (CN⁻), Enolates | Nitrile, Alkylated Carbonyl |

| Halogen Nucleophiles | Fluoride (F⁻), Chloride (Cl⁻) | Alkyl Fluoride, Alkyl Chloride |

This table showcases typical intermolecular SN2 reactions at the iodomethyl group.

The mechanism of these reactions can be studied using computational methods like Density Functional Theory (DFT), which can elucidate the transition state structures and reaction energy profiles. Such studies confirm the stepwise nature of related aromatic nucleophilic substitutions, which involve the initial addition of the nucleophile followed by the elimination of the leaving group.

Radical Processes Involving the Iodomethyl Functionality

The carbon-iodine bond is relatively weak and can undergo homolytic cleavage upon exposure to radical initiators (e.g., AIBN) or photolysis, generating a primary alkyl radical. This radical intermediate can then participate in a variety of transformations.

The general mechanism for these radical reactions involves three key stages:

Initiation: Formation of the initial radical from this compound. This is often achieved by abstracting the iodine atom using a radical initiator, such as a silyl (B83357) radical generated from (TMS)₃SiH.

Propagation: The generated alkyl radical can react with other molecules in a chain reaction. Common propagation steps include addition to multiple bonds (e.g., alkenes, alkynes) or hydrogen atom abstraction from a suitable donor.

Termination: The radical chain is concluded by the combination or disproportionation of two radical species.

Radical cyclization is a powerful application of these processes. If an unsaturated moiety (like a double or triple bond) is present elsewhere in the molecule, the initially formed radical can add intramolecularly to form a new ring. This strategy is widely used in the synthesis of complex cyclic molecules.

Isomerization and Rearrangement Pathways of Pyrrolidinone Derivatives

Pyrrolidinone derivatives can undergo isomerization or rearrangement under specific conditions. For compounds derived from this compound, these pathways can be triggered by the transformation of the iodomethyl group.

One potential isomerization is epimerization at the C4 position. If a reaction at the side chain is performed under basic conditions, there is a possibility of abstracting the proton at C4, especially if it is activated by an adjacent group. This would lead to the formation of a planar enolate or a carbanion intermediate, and subsequent protonation can result in a mixture of diastereomers. Studies on dispiro[imidazothiazolotriazine-pyrrolidin-oxindoles] have shown that treatment with base (sodium alkoxides) can induce epimerization at the C-4′ atom of the pyrrolidinone ring.

Skeletal rearrangements are also possible, although they typically require more forcing conditions or specific functional group arrangements that facilitate such processes. For example, treatment of certain dispiro-pyrrolidinoxindoles with potassium hydroxide can lead to hydrolysis of the amide bond followed by a skeletal rearrangement of the adjacent ring system. While not a direct isomerization of the pyrrolidinone itself, it demonstrates the potential for complex transformations in related systems.

Metal-Catalyzed Transformations and Their Mechanisms

The iodomethyl group is an excellent substrate for a variety of transition-metal-catalyzed reactions, particularly cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Palladium-catalyzed cross-coupling reactions are among the most common. A general mechanistic cycle for a reaction like the Suzuki, Stille, or Sonogashira coupling involves:

Oxidative Addition: A low-valent metal catalyst (e.g., Pd(0)) inserts into the carbon-iodine bond of this compound. This forms a new organometallic species, typically a Pd(II) complex.

Transmetalation (for Suzuki, Stille, etc.) or Alkyne Coordination (for Sonogashira): The organic group from another organometallic reagent (e.g., an organoboron compound in the Suzuki reaction) is transferred to the palladium center, displacing the iodide.

Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated from the metal, forming the new C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

| Catalyst System | Coupling Partner | Reaction Name | Bond Formed |

| Pd(PPh₃)₄ / Base | R-B(OH)₂ | Suzuki Coupling | C-C (sp³-sp²) |

| PdCl₂(PPh₃)₂ / CuI | Terminal Alkyne | Sonogashira Coupling | C-C (sp³-sp) |

| Pd(dba)₂ / Ligand | Alkene | Heck Reaction | C-C (sp³-sp²) |

| NiCl₂(dppp) | R-MgBr | Kumada Coupling | C-C (sp³-sp²) |

This table provides examples of metal-catalyzed cross-coupling reactions applicable to the iodomethyl group.

Copper-catalyzed reactions are also relevant. For instance, copper(II) acetate (B1210297) has been used to catalyze the direct reaction of N-acyl compounds with TEMPO, proceeding through a metal enolate intermediate. This highlights the potential for metal-catalyzed transformations that involve both the iodomethyl group and other functionalities within the molecule.

Organocatalytic Approaches and Mechanistic Insights

Organocatalysis utilizes small organic molecules to accelerate chemical reactions. While the pyrrolidinone structure itself is a common motif in many organocatalysts (e.g., proline), the this compound molecule would typically act as the substrate in such reactions.

An organocatalytic approach could be used to activate a nucleophile for an SN2 reaction at the iodomethyl center. For example, a chiral amine or squaramide catalyst could hydrogen-bond to a pronucleophile, increasing its reactivity and controlling the stereochemical outcome of the substitution if a prochiral nucleophile is used. DFT studies have been employed to understand the mode of action of bifunctional organocatalysts, showing that non-covalent interactions like hydrogen bonding and π-π stacking are crucial for activating substrates and controlling selectivity.

The generally accepted mechanism for many proline-catalyzed reactions involves the formation of a more nucleophilic enamine from a carbonyl compound. In the context of this compound, an organocatalyst could generate a nucleophilic enamine from an aldehyde or ketone, which would then attack the iodomethyl group in an intermolecular alkylation reaction. The catalyst would then be regenerated in a subsequent hydrolysis step.

Role of Hypervalent Iodine Reagents in Derivatization

While specific studies detailing the derivatization of this compound using hypervalent iodine reagents are not extensively documented in publicly available literature, the well-established reactivity of these reagents allows for informed predictions about their potential applications. Hypervalent iodine reagents, such as (diacetoxyiodo)benzene (B116549) (PIDA) and Dess-Martin periodinane, are known for their oxidative capabilities and their ability to facilitate a wide range of chemical transformations under mild conditions. nih.govresearchgate.net

The primary role of hypervalent iodine reagents in the context of a molecule like this compound would likely involve reactions that leverage the iodo group or adjacent functionalities. For instance, these reagents are proficient in promoting oxidative cyclization reactions. It is conceivable that under the influence of a hypervalent iodine reagent, the iodomethyl group could participate in intramolecular C-N or C-O bond formation, leading to bicyclic pyrrolidine (B122466) derivatives.

Furthermore, hypervalent iodine reagents can act as precursors for the generation of more reactive species. researchgate.net For example, in the presence of certain nucleophiles, a hypervalent iodine reagent could facilitate the substitution of the iodide, potentially through a radical or polar mechanism. This could open avenues for the introduction of various functional groups at the 4-position of the pyrrolidinone ring.

The general reactivity of hypervalent iodine reagents in organic synthesis is summarized in the table below, highlighting transformations that could be applicable to the derivatization of this compound.

| Reagent Type | Potential Transformation | Product Class |

| Phenyliodine(III) diacetate (PIDA) | Oxidative cyclization | Bicyclic pyrrolidines |

| Dess-Martin Periodinane | Oxidation of adjacent functional groups | Functionalized pyrrolidones |

| Diaryliodonium salts | Electrophilic group transfer | Substituted pyrrolidines |

It is important to note that the specific outcomes of such reactions would be highly dependent on the reaction conditions, the nature of the hypervalent iodine reagent employed, and the presence of other functional groups in the substrate.

Computational Elucidation of Reaction Transition States and Intermediates

Density Functional Theory (DFT) and ab initio methods are commonly employed to model chemical reactions. These computational approaches can be used to calculate the potential energy surface of a reaction, which maps the energy of the system as a function of the geometric arrangement of the atoms. By identifying the stationary points on this surface, chemists can determine the structures and energies of reactants, products, intermediates, and transition states.

For a reaction involving this compound, such as a nucleophilic substitution at the iodomethyl carbon, computational studies could elucidate the following:

Reaction Pathway: By comparing the energy barriers of different possible pathways (e.g., SN1 vs. SN2), the most likely mechanism can be predicted.

Transition State Geometry: The precise arrangement of atoms at the peak of the energy barrier provides insights into the steric and electronic factors that govern the reaction rate.

The table below outlines the types of information that can be obtained from computational studies of a representative reaction of an alkyl iodide.

| Computational Method | Information Gained | Relevance to this compound |

| Density Functional Theory (DFT) | Reaction energies, barrier heights, and geometries of stationary points. | Predicting the feasibility and mechanism of substitution or elimination reactions. |

| Ab initio methods (e.g., Møller-Plesset perturbation theory) | High-accuracy energies for benchmarking DFT results. | Refining the understanding of the electronic structure of transition states. |

| Molecular Dynamics (MD) | Simulating the motion of atoms over time to understand solvent effects and conformational dynamics. | Assessing the influence of the solvent and the pyrrolidinone ring conformation on reactivity. |

Through such computational investigations, a deeper understanding of the factors controlling the reactivity of this compound can be achieved, guiding the design of new synthetic routes and the optimization of reaction conditions.

Advanced Applications in Organic Synthesis

Utilization as a Building Block for Complex Nitrogen Heterocycles

The electrophilic nature of the iodomethyl group, coupled with the rigid pyrrolidinone scaffold, makes this compound an excellent starting material for the synthesis of various nitrogen-containing heterocycles through cyclization and ring-expansion strategies.

4-(Iodomethyl)-1-methyl-pyrrolidin-2-one serves as a key precursor for the synthesis of bicyclic and polycyclic systems where a pyrrolidine (B122466) ring is fused to another heterocyclic or carbocyclic ring. These fused systems are of significant interest in medicinal chemistry and materials science. One common strategy involves the intramolecular cyclization of derivatives of the starting material. For instance, the iodomethyl group can be displaced by a nucleophile tethered to the pyrrolidinone ring, leading to the formation of a new ring.

Methodologies for creating bicyclic pyrrolidine derivatives often start from precursors that can be conceptually related to this compound, where a reactive group is used to forge the second ring. biomedres.usrepec.org For example, a convenient synthesis for bicyclic pyrrolidine derivatives has been developed starting from 3a,4,7,7a-tetrahydroisobenzofuran-1,3-dione, which, after reaction with amines and subsequent reduction, yields the fused systems. biomedres.usrepec.org While not a direct utilization of the title compound, this illustrates the general principle of using functionalized pyrrolidines to access more complex fused architectures.

| Precursor Type | Fused System | Synthetic Strategy | Reference |

| Functionalized Pyrrolidine | Bicyclic Pyrrolidine | Intramolecular Cyclization | biomedres.usrepec.org |

| 3a,4,7,7a-tetrahydroisobenzofuran-1,3-dione | Fused Isoindole/Pyrrolidine | Amine condensation and reduction | biomedres.usrepec.org |

The synthesis of azetidine (B1206935) and piperidine (B6355638) rings from pyrrolidine precursors represents a valuable ring transformation strategy. While direct examples starting from this compound are not extensively documented in readily available literature, the principles of ring expansion and contraction from related systems are well-established.

For instance, the iodocyclisation of homoallylamines is a known method to produce 2-(iodomethyl)azetidine derivatives. rsc.orgresearchgate.netresearchgate.net These iodo-azetidines can then undergo thermal isomerization to form pyrrolidines. rsc.orgresearchgate.netresearchgate.net This suggests the possibility of reverse transformations or analogous reactions where a functionalized pyrrolidine could, under specific conditions, lead to an azetidine.

More directly relevant is the concept of ring expansion. Theoretical studies have investigated the ring enlargement of N-isopropyl-2-chloromethyl pyrrolidine to the corresponding 3-chloro piperidine. researchgate.net This type of reaction, often proceeding through a bicyclic aziridinium (B1262131) intermediate, is a known pathway for converting pyrrolidines into piperidines. Such a transformation applied to a derivative of this compound could provide access to substituted piperidines, which are prevalent in many natural products and pharmaceuticals. rsc.orgmdpi.com

| Starting Ring | Target Ring | Key Transformation | Mechanistic Insight |

| Pyrrolidine | Piperidine | Ring Expansion | Aziridinium intermediate |

| Homoallylamine | Azetidine | Iodocyclisation | 4-exo trig cyclization |

The iodomethyl group in this compound is a potent electrophile, making it suitable for reactions with binucleophiles to construct heterocyclic rings such as imidazolidinones and pyrimidinones. For example, reaction with a urea (B33335) or a related derivative could lead to the formation of a five-membered imidazolidinone ring fused or appended to the pyrrolidine core.

General synthetic routes to imidazolidin-2-ones often involve the reaction of 1,2-diamines with a carbonyl source or the intramolecular cyclization of urea derivatives. mdpi.com In the context of the title compound, it could serve as the electrophilic component that reacts with a suitable nitrogen-based nucleophile to initiate ring formation. For instance, N-(2,2-dialkoxyethyl)ureas can be used to generate cyclic imidazolinium cations, which then react with nucleophiles to form substituted imidazolidinones. nih.gov One could envision a strategy where the iodomethyl group is first converted to an amino group, which is then elaborated into a urea and subsequently cyclized.

Similarly, pyrimidinone synthesis can be achieved through various condensation reactions. Pyrido[1,2-a]pyrimidin-4-one derivatives, for example, have been synthesized as bioactive molecules. nih.gov A pyrrolidinyl-substituted pyrido-pyrimidinone has also been designed and synthesized, highlighting the interest in combining these two heterocyclic motifs. nih.govresearchgate.net

Synthetic Intermediate in Natural Product Chemistry (e.g., Alkaloids)

The pyrrolidine ring is a core structural feature in a vast array of natural products, particularly alkaloids. researchgate.net The functionalization present in this compound makes it an attractive chiral building block for the total synthesis of such molecules.

The synthesis of marine alkaloids, which often feature unique and complex architectures, can benefit from chiral pool starting materials. nih.govnih.govmdpi.commdpi.comresearchgate.net Pyrrolidone-containing marine natural products are known for their biological activities, and synthetic efforts towards these compounds are an active area of research. nih.gov The title compound, with its defined stereochemistry and reactive handle, is well-suited for incorporation into synthetic routes targeting these complex molecules. For example, cascade reactions, such as electrophilic iodocyclization, have been used to prepare 4-iodomethyl substituted tetrahydro-β-carbolines, which are the core structures of many alkaloids. nih.gov

| Natural Product Class | Key Heterocycle | Relevance of Title Compound |

| Marine Alkaloids | Pyrrolidine/Pyrrolidone | Chiral building block for synthesis |

| Terrestrial Alkaloids (e.g., Tropanes) | Pyrrolidine | Precursor to key biosynthetic intermediates |

| Tetrahydro-β-carboline Alkaloids | Tetrahydro-β-carboline | Analogous iodomethyl-substituted intermediates |

Development of Chiral Auxiliaries and Ligands

Chiral, non-racemic pyrrolidine derivatives are widely used as chiral auxiliaries and ligands in asymmetric synthesis to control the stereochemical outcome of chemical reactions. unibo.it The rigid structure of the pyrrolidinone ring in this compound, combined with its chirality, makes it a promising scaffold for the development of new chiral auxiliaries. The iodomethyl group can be readily converted into a variety of coordinating groups to create chiral ligands for metal-catalyzed reactions.

For example, new chiral hybrid materials based on pyrrolidine units have been synthesized and shown to be excellent asymmetric heterogeneous catalysts. nih.govrsc.org These materials often start from functionalized pyrrolidines, and the title compound could serve as a precursor to such systems. The development of chiral ligands based on imidazolidin-4-one (B167674) derivatives also highlights the utility of five-membered nitrogen heterocycles in asymmetric catalysis. researchgate.net

| Application | Design Principle | Potential Role of Title Compound |

| Chiral Auxiliary | Covalent attachment to a substrate to direct stereoselective reactions | The pyrrolidinone core provides a rigid chiral environment. |

| Chiral Ligand | Coordination to a metal center to create a chiral catalytic environment | The iodomethyl group can be elaborated into a ligating arm. |

Derivatization Strategies for Functional Group Diversification

The chemical reactivity of this compound allows for a wide range of derivatization strategies, enabling the diversification of its functional groups. The primary site of reactivity is the carbon-iodine bond, which is susceptible to nucleophilic substitution.

The iodomethyl group can be readily displaced by a variety of nucleophiles, such as amines, azides, cyanides, thiols, and carbanions, to introduce new functional groups and build molecular complexity. This allows for the synthesis of a library of compounds with diverse properties and potential applications. For instance, tandem chain extension-iodomethylation reactions have been developed for the formation of α-functionalized γ-keto carbonyls, showcasing the utility of the iodomethyl group in carbon-carbon bond formation. nih.gov

Furthermore, the lactam functionality within the pyrrolidinone ring also offers opportunities for chemical modification. For example, reduction of the lactam carbonyl group would yield the corresponding pyrrolidine, while hydrolysis would open the ring to produce a γ-amino acid derivative. These transformations significantly expand the range of accessible structures from this versatile starting material.

| Reaction Type | Reagent/Conditions | Resulting Functional Group |

| Nucleophilic Substitution | Amines, Azides, Cyanides, etc. | Substituted methyl group (e.g., aminomethyl, azidomethyl, cyanomethyl) |

| Reduction of Lactam | LiAlH4 or other reducing agents | Pyrrolidine ring |

| Hydrolysis of Lactam | Acid or base | γ-amino acid |

Based on a comprehensive search of scientific literature, there is insufficient specific research data available for the chemical compound “this compound” to generate the detailed article as outlined in your request.

The creation of thorough, informative, and scientifically accurate content for the specified subsections (Formation of Amino and Azido Derivatives, Introduction of Oxygen and Sulfur Nucleophiles, and Linker Chemistry and Scaffold Modification) requires detailed, published research findings, including reaction conditions, yields, and specific examples of application.

While the chemical structure of this compound suggests it would be a reactive alkylating agent suitable for the proposed nucleophilic substitution reactions, searches for its specific use in these contexts did not yield citable, peer-reviewed studies or patent literature with the requisite level of detail. Therefore, generating the article with data tables and in-depth research findings would necessitate speculation beyond the available scientific evidence, which would not meet the required standards of accuracy and authoritativeness.

Analytical and Spectroscopic Characterization Methodologies

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental to elucidating the precise molecular structure of 4-(Iodomethyl)-1-methyl-pyrrolidin-2-one by probing the interactions of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the solution-state structure of this compound. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed atom-by-atom map of the molecule.

¹H NMR Spectroscopy: The proton (¹H) NMR spectrum provides information on the number of different types of protons, their electronic environment, and their connectivity. For this compound, the spectrum is expected to show distinct signals for the N-methyl group, the three sets of methylene (B1212753) (CH₂) protons, and the methine (CH) proton. The N-methyl protons would appear as a singlet, while the protons on the pyrrolidinone ring and the iodomethyl group would exhibit complex splitting patterns (multiplets) due to spin-spin coupling with adjacent protons. The protons of the iodomethyl group (CH₂I) are expected to be shifted downfield due to the deshielding effect of the adjacent iodine atom.

¹³C NMR Spectroscopy: The carbon-13 (¹³C) NMR spectrum reveals the number of chemically distinct carbon atoms. For this compound, six unique carbon signals are anticipated: the carbonyl carbon (C=O), the N-methyl carbon, the methine carbon (CH), and the three methylene carbons (two in the ring and one in the iodomethyl group). The carbonyl carbon signal is characteristically found in the downfield region (around 175 ppm), while the carbon bonded to iodine (CH₂I) would appear at a significantly higher field compared to carbons bonded to more electronegative halogens. Data for the parent compound, N-methyl-2-pyrrolidone, shows signals for the carbonyl carbon, two methylene carbons adjacent to the nitrogen and carbonyl groups, another ring methylene, and the N-methyl carbon. chemicalbook.com The introduction of the iodomethyl group at the 4-position would induce shifts in the signals of the ring carbons.

2D NMR Spectroscopy: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential for unambiguous assignment of all ¹H and ¹³C signals.

COSY would establish the connectivity between adjacent protons, for instance, mapping the coupling between the C4-H proton and the protons on C3, C5, and the iodomethyl group.

HSQC correlates each proton signal with its directly attached carbon, definitively linking the ¹H and ¹³C assignments.

Solid-State NMR: While less common for small molecules, solid-state NMR could be employed to study the compound in its crystalline form. This technique can provide information about molecular conformation and packing in the solid state and can distinguish between different polymorphic forms.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Shift (ppm) | Predicted Multiplicity | Predicted ¹³C Shift (ppm) |

| N-CH₃ | ~2.8 | Singlet (s) | ~30 |

| C2=O | - | - | ~175 |

| C3-H₂ | ~2.4 | Multiplet (m) | ~35 |

| C4-H | ~2.6 | Multiplet (m) | ~40 |

| C5-H₂ | ~3.4 | Multiplet (m) | ~48 |

| C4-CH₂I | ~3.2 | Doublet (d) | ~10 |

Note: These are estimated values based on the structure and data from analogous compounds. Actual experimental values may vary.

Mass spectrometry (MS) is used to determine the molecular weight and elemental formula of a compound and to gain structural insights from its fragmentation patterns.

Electron Ionization (EI-MS): In EI-MS, the molecule is ionized by a high-energy electron beam, causing it to fragment in a reproducible manner. The mass-to-charge ratio (m/z) of these fragments provides a "fingerprint" of the molecule. For this compound (Molecular Weight: 239.05 g/mol ), the mass spectrum would be expected to show a molecular ion peak [M]⁺ at m/z 239.

Key fragmentation pathways would likely include:

Alpha-cleavage: The bond between the pyrrolidinone ring and the iodomethyl group could break, or cleavage within the ring itself could occur. mdpi.com

Loss of Iodine: A prominent peak corresponding to the loss of the iodine radical ([M-I]⁺) would be expected at m/z 112. This is a common fragmentation pattern for iodoalkanes. libretexts.orgchemguide.co.uk

Ring Fragmentation: The pyrrolidinone ring can undergo characteristic fragmentation, leading to ions seen in the spectrum of N-methyl-2-pyrrolidone, such as fragments at m/z 99, 84, 56, and 42. nist.gov

High-Resolution Mass Spectrometry (HRMS): HRMS measures the m/z ratio with very high accuracy (typically to four or five decimal places). This allows for the unambiguous determination of the elemental formula of the parent ion and its fragments, distinguishing it from other compounds with the same nominal mass. For example, HRMS could confirm the formula C₆H₁₀INO from the exact mass of the molecular ion.

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment Ion | Formula | Notes |

| 239 | [C₆H₁₀INO]⁺ | C₆H₁₀INO | Molecular Ion (M⁺) |

| 112 | [M - I]⁺ | C₆H₁₀NO | Loss of iodine radical |

| 99 | [C₅H₉NO]⁺ | C₅H₉NO | N-methyl-2-pyrrolidone ion from side-chain loss |

| 84 | [C₄H₆NO]⁺ | C₄H₆NO | Further fragmentation of the ring |

| 42 | [C₂H₄N]⁺ | C₂H₄N | Common fragment from pyrrolidines |

Vibrational spectroscopy techniques like Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. The IR spectrum of this compound would be dominated by a very strong absorption band corresponding to the carbonyl (C=O) stretching of the amide group, typically observed around 1670-1690 cm⁻¹. researchgate.net Other key bands would include C-H stretching vibrations from the methyl and methylene groups (around 2850-3000 cm⁻¹) and C-N stretching vibrations. The C-I stretch is expected to appear in the far-infrared region (below 600 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. imperial.ac.uk While C=O stretching is also visible in Raman spectra, non-polar bonds often give stronger signals than in IR. For this molecule, Raman spectroscopy could provide clear signals for the C-C backbone of the pyrrolidinone ring and the C-I bond. researchgate.netnih.gov The technique is particularly sensitive to molecular conformation and can be used to study intermolecular interactions. nih.govs-a-s.org

Table 3: Predicted Principal Vibrational Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Intensity (IR) | Intensity (Raman) |

| 2850-3000 | C-H stretch (alkyl) | Medium-Strong | Medium-Strong |

| 1670-1690 | C=O stretch (amide) | Very Strong | Medium |

| 1400-1480 | C-H bend (scissoring) | Medium | Medium |

| 1250-1350 | C-N stretch | Medium | Medium |

| < 600 | C-I stretch | Medium | Strong |

X-ray Crystallographic Analysis for Solid-State Structure Determination

Single-crystal X-ray diffraction is the gold standard for determining the exact three-dimensional structure of a molecule in the solid state. This technique can precisely measure bond lengths, bond angles, and torsional angles, providing an unambiguous confirmation of the molecular constitution and conformation.

If a suitable single crystal of this compound could be grown, X-ray analysis would reveal:

The precise conformation of the five-membered pyrrolidinone ring (e.g., envelope or twist conformation).

The orientation of the iodomethyl substituent relative to the ring.

The intermolecular interactions (e.g., dipole-dipole interactions, van der Waals forces) that dictate how the molecules pack together in the crystal lattice.

While no crystal structure for this specific compound is publicly available, studies on related pyrrolidine (B122466) derivatives provide insight into likely conformations. For example, some substituted 1-methylpyrrolidine (B122478) rings have been shown to adopt a "twist" conformation.

Chromatographic Methods for Purity Assessment and Separation

Chromatography is essential for separating the target compound from impurities and for assessing its purity.

High-Performance Liquid Chromatography (HPLC) is a primary technique used to determine the purity of non-volatile compounds like this compound. bas.bg

A typical HPLC analysis would involve:

Stationary Phase: A reversed-phase column, such as a C18 column, where the stationary phase is non-polar.

Mobile Phase: A polar mobile phase, commonly a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). fda.gov The composition can be run isocratically (constant) or as a gradient (changing over time) to achieve optimal separation.

Detection: A UV detector would be suitable, as the amide carbonyl group acts as a chromophore, absorbing light in the low UV range (around 200-220 nm). Coupling the HPLC system to a mass spectrometer (LC-MS) would provide mass information for each separated peak, aiding in the identification of impurities. fda.gov

In an HPLC chromatogram, the purity of the sample is determined by comparing the area of the main peak (corresponding to the target compound) to the total area of all peaks detected.

Table 4: Representative HPLC Method Parameters for Purity Analysis

| Parameter | Condition |

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water (e.g., 60:40 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Column Temperature | 25 °C |

| Injection Volume | 10 µL |

This table represents a typical starting point for method development.

Gas Chromatography (GC)

Gas chromatography is a powerful technique for separating and analyzing volatile and thermally stable compounds. While specific GC methods for this compound are not extensively documented in publicly available literature, methodologies for structurally related compounds, such as N-methyl-2-pyrrolidinone (NMP), provide a strong basis for method development.

A hypothetical GC method for the analysis of this compound would likely employ a capillary column with a non-polar or medium-polarity stationary phase. A common choice would be a column coated with 5% diphenyl-95% dimethyl polysiloxane, which is versatile for a wide range of analytes. Given the compound's structure, a flame ionization detector (FID) would offer good sensitivity. Alternatively, a nitrogen-phosphorus detector (NPD) could provide enhanced selectivity and sensitivity due to the presence of the nitrogen atom in the pyrrolidinone ring.

For structural confirmation and identification of impurities, coupling the gas chromatograph to a mass spectrometer (GC-MS) is indispensable. The electron ionization (EI) mass spectrum would be expected to show characteristic fragmentation patterns, including the molecular ion peak and fragments corresponding to the loss of the iodine atom, the iodomethyl group, and cleavage of the pyrrolidinone ring.

Table 1: Hypothetical Gas Chromatography (GC) Parameters for this compound Analysis

| Parameter | Value |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness HP-5ms |

| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | Initial 100 °C, ramp at 15 °C/min to 280 °C, hold for 5 min |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Injection Mode | Split (e.g., 20:1) |

| Injection Volume | 1 µL |

Thin-Layer Chromatography (TLC)

Thin-layer chromatography is a simple, rapid, and versatile technique for monitoring reaction progress, assessing compound purity, and determining appropriate solvent systems for column chromatography. For this compound, a normal-phase TLC system using silica (B1680970) gel as the stationary phase is appropriate.

The choice of mobile phase is critical for achieving good separation. A mixture of a non-polar solvent like hexane (B92381) and a more polar solvent such as ethyl acetate (B1210297) is a common starting point. The polarity of the eluent can be adjusted by varying the ratio of these solvents to achieve an optimal retardation factor (Rf) value, typically between 0.3 and 0.7. For a moderately polar compound like this compound, a solvent system of ethyl acetate/hexane in a ratio of approximately 1:1 could be a suitable starting point.

Visualization of the spots on the TLC plate can be achieved through various methods. As the compound contains a chromophore, it may be visible under UV light (typically at 254 nm) as a dark spot on a fluorescent background. umich.edu Additionally, iodine vapor can be used as a general stain, which often visualizes organic compounds as brown spots. illinois.edu For more specific visualization, chemical stains that react with the lactam functional group could be employed. fiu.edu

Table 2: Thin-Layer Chromatography (TLC) System for this compound

| Parameter | Description |

| Stationary Phase | Silica gel 60 F254 on aluminum or glass plates |

| Mobile Phase | Ethyl Acetate / Hexane (e.g., 1:1 v/v) |

| Visualization | 1. UV light (254 nm)2. Iodine vapor |

| Expected Rf | ~0.4 - 0.6 (dependent on exact mobile phase composition) |

Chiral Analysis Methodologies

As this compound possesses a chiral center at the 4-position of the pyrrolidinone ring, the separation and analysis of its enantiomers are crucial for stereospecific synthesis and pharmacological studies. High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is the most common and effective method for this purpose.

Research on the enantiomeric resolution of 4-substituted-pyrrolidin-2-ones has demonstrated the effectiveness of polysaccharide-based CSPs, particularly cellulose (B213188) derivatives. researchgate.netresearchgate.net A column such as Chiralcel OJ, which contains cellulose tris(4-methylbenzoate) as the chiral selector, has been shown to be effective for separating similar compounds. nih.gov The separation is typically achieved using a normal-phase mobile phase consisting of n-hexane and an alcohol modifier (e.g., ethanol, 2-propanol). researchgate.net The choice and concentration of the alcohol can significantly influence the retention times and the resolution of the enantiomers.

Table 3: Chiral High-Performance Liquid Chromatography (HPLC) Parameters for Enantiomeric Separation

| Parameter | Description |

| Column | Chiralcel OJ (Cellulose tris(4-methylbenzoate)) |

| Mobile Phase | n-Hexane / 2-Propanol (e.g., 90:10 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Temperature | Ambient |

Table 4: Optical Rotation Data (Hypothetical)

| Enantiomer | Specific Rotation [α]D (c=1, CHCl3) |

| (R)-4-(Iodomethyl)-1-methyl-pyrrolidin-2-one | Value would be positive |

| (S)-4-(Iodomethyl)-1-methyl-pyrrolidin-2-one | Value would be negative |

Theoretical and Computational Chemistry Studies

Quantum Chemical Investigations of Molecular Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, such as its electronic landscape and three-dimensional shape.

The electronic structure of 4-(Iodomethyl)-1-methyl-pyrrolidin-2-one is characterized by the interplay of its constituent functional groups: the lactam (a cyclic amide) ring, the N-methyl group, and the iodomethyl substituent at the C4 position. A detailed analysis using methods like Density Functional Theory (DFT) would likely reveal the following:

Charge Distribution: The carbonyl group (C=O) of the lactam is a major site of negative electrostatic potential due to the high electronegativity of the oxygen atom, making it a potential hydrogen bond acceptor. The nitrogen atom, while part of the amide, would have its lone pair delocalized into the carbonyl group, reducing its basicity compared to an amine. The iodine atom, being large and polarizable, would also influence the local charge distribution.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. For this compound, the HOMO is likely to have significant contributions from the lone pairs of the oxygen and iodine atoms, as well as the π-system of the amide. The LUMO is expected to be centered on the carbonyl carbon and the C-I bond, suggesting these sites are susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO would provide an indication of the molecule's kinetic stability and chemical reactivity. Narrow frontier orbital gaps often indicate high chemical reactivity nih.gov.

Natural Bond Orbital (NBO) analysis could further elucidate the nature of bonding, including hyperconjugative interactions that contribute to the molecule's stability. For instance, interactions between the nitrogen lone pair and the antibonding orbital of the C=O bond are characteristic of amides.

The five-membered pyrrolidinone ring is not planar and can adopt various puckered conformations. The two most common conformations for a pyrrolidine (B122466) ring are the envelope (or twist) and half-chair forms. In the case of substituted pyrrolidines, the substituents play a crucial role in determining the most stable conformation.

For this compound, the iodomethyl group at the C4 position is expected to have a significant impact on the ring's puckering. The pyrrolidine ring in a related molecule, (S)-2-(Iodomethyl)-1-tosylpyrrolidine, has been reported to exist in an envelope conformation researchgate.net. It is known that for proline, a similar five-membered ring system, substituents can control the ratio of the predominant C4-exo and C4-endo envelope conformers nih.gov.

Geometrical optimization calculations, typically performed using DFT or ab initio methods, would be necessary to determine the lowest energy conformation. These calculations would likely show that the bulky iodomethyl group prefers to occupy a pseudo-equatorial position to minimize steric strain with the other ring atoms and substituents. The relative energies of different conformers could be calculated to understand the conformational landscape of the molecule.

| Conformer | Substituent Position | Predicted Relative Stability | Key Steric Interactions |

|---|---|---|---|

| Envelope (C4-exo or C4-endo) | Iodomethyl group pseudo-equatorial | High | Minimized 1,3-diaxial-like interactions |

| Envelope (C4-exo or C4-endo) | Iodomethyl group pseudo-axial | Low | Significant 1,3-diaxial-like interactions |

| Half-Chair | - | Likely an intermediate or transition state | - |

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is an invaluable tool for mapping out the potential energy surfaces of chemical reactions, allowing for the identification of transition states and intermediates. For this compound, several types of reactions could be investigated:

Nucleophilic Substitution at the Iodomethyl Group: The C-I bond is relatively weak and susceptible to cleavage. Computational studies could model the reaction pathway for the displacement of the iodide ion by various nucleophiles. This would involve locating the transition state for the SN2 reaction and calculating the activation energy barrier.

Reactions at the Carbonyl Group: The carbonyl carbon is electrophilic and can be attacked by nucleophiles. Theoretical calculations could explore the mechanism of, for example, hydrolysis or reduction of the lactam ring.

Ring-Opening Reactions: The stability of the lactam ring could be assessed computationally, and potential pathways for ring-opening under acidic or basic conditions could be elucidated.

For instance, a study on the synthesis of pyrrolidinedione derivatives utilized DFT to model all stages of the reaction, including Michael addition and cyclization, identifying transition states and determining energy barriers nih.govresearchgate.net. A similar approach could be applied to reactions involving this compound to gain a detailed understanding of its reactivity.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Quantum mechanical calculations can predict various spectroscopic properties, with NMR chemical shift prediction being a particularly powerful application. By calculating the magnetic shielding tensors of the nuclei in the optimized molecular geometry, one can predict the 1H and 13C NMR chemical shifts.

These predicted spectra can be invaluable for:

Structure Verification: Comparing the computationally predicted spectrum with an experimentally obtained spectrum can help confirm the proposed molecular structure.

Stereochemical Assignment: Different stereoisomers will have distinct NMR spectra, and computational predictions can aid in assigning the correct relative or absolute configuration.

Conformational Analysis: As NMR chemical shifts are sensitive to the local environment, they can be used in conjunction with computational predictions to determine the predominant conformation of a molecule in solution nih.gov.

Modern approaches often employ machine learning algorithms trained on large datasets of experimental and calculated NMR data to achieve high accuracy in chemical shift prediction nih.govmdpi.com.

| Proton | Predicted Chemical Shift Range (ppm) | Rationale |

|---|---|---|

| N-CH3 | 2.8 - 3.0 | Typical for a methyl group attached to a nitrogen in a lactam. |

| CH2-I | 3.2 - 3.5 | Downfield shift due to the electronegativity of the iodine atom. |

| Ring Protons | 1.8 - 2.6 | Complex multiplet patterns due to diastereotopicity and coupling. |

Molecular Dynamics Simulations to Understand Dynamic Behavior

While quantum mechanics provides a static picture of a molecule, molecular dynamics (MD) simulations allow for the study of its dynamic behavior over time. An MD simulation of this compound, likely in a solvent box to mimic solution conditions, could reveal:

Conformational Dynamics: How the pyrrolidinone ring puckers and transitions between different conformations over time.

Solvation Structure: How solvent molecules arrange themselves around the solute, which can significantly impact reactivity.

Intermolecular Interactions: If other molecules are present, MD can simulate how they interact with the compound, for example, in a biological context like binding to a protein active site.

Studies on the related solvent N-methyl-2-pyrrolidone have used MD simulations to understand its liquid structure and interactions with water researchgate.net. Similar simulations for this compound would provide valuable information about its behavior in a condensed phase.

Structure-Reactivity Relationships from Computational Data

By systematically modifying the structure of this compound in silico (e.g., by changing the substituent at the 4-position or on the nitrogen) and calculating various electronic and structural parameters, one can establish structure-reactivity relationships.

Key descriptors that are often correlated with reactivity include:

FMO Energies (HOMO and LUMO): As mentioned, these are related to the molecule's ability to donate or accept electrons.

Molecular Electrostatic Potential (MEP): This maps the electrostatic potential onto the electron density surface, visually identifying regions of positive (electrophilic) and negative (nucleophilic) potential.

Fukui Functions: These are used within conceptual DFT to identify the most reactive sites in a molecule towards nucleophilic, electrophilic, or radical attack mdpi.com.

A computational study on N-substituted-4-piperidones curcumin (B1669340) analogues, for example, used local reactivity indices like the Fukui function to understand the influence of substituents on the reactivity towards nucleophilic attack mdpi.com. A similar approach for this compound and its derivatives could guide the synthesis of new compounds with desired reactivity profiles.

Future Research Directions and Challenges

Development of Sustainable and Green Synthetic Routes

A primary challenge in contemporary chemical synthesis is the development of environmentally benign and sustainable processes. For 4-(Iodomethyl)-1-methyl-pyrrolidin-2-one, future research will likely focus on moving away from traditional synthetic methods that may rely on hazardous reagents or generate significant waste. A key direction will be the adoption of green chemistry principles, drawing inspiration from the sustainable synthesis of related N-substituted pyrrolidones. researchgate.net

One promising avenue is the use of bio-based starting materials. For instance, levulinic acid, a platform chemical derivable from lignocellulosic biomass, is a common precursor for N-substituted-5-methyl-2-pyrrolidones. researchgate.net Future research could explore pathways to synthesize the 4-substituted pyrrolidinone core from similar renewable feedstocks. Additionally, the use of greener solvents, such as water or bio-derived solvents, and catalysts like potassium carbonate, which has been used in the green synthesis of N-methylpyrrolidine, could significantly improve the environmental footprint of its production. vjs.ac.vn The development of one-pot reductive amination processes, which have been successful for other pyrrolidone derivatives, could also offer a more atom-economical and efficient synthetic strategy. researchgate.net

| Research Direction | Key Objective | Potential Approach |

| Bio-based Feedstocks | Reduce reliance on petrochemicals. | Utilize precursors like levulinic acid or S-pyroglutamic acid. nih.govresearchgate.net |

| Green Solvents/Catalysts | Minimize environmental impact. | Employ aqueous media and non-toxic catalysts like K2CO3. vjs.ac.vn |

| Process Intensification | Increase efficiency and reduce waste. | Develop one-pot or continuous flow reactions. |

Exploration of Undiscovered Reactivities and Selectivities

The synthetic utility of this compound is intrinsically linked to the reactivity of its C-I bond. While it is expected to behave as a classic electrophile in nucleophilic substitution reactions, a significant area for future research lies in exploring its less obvious reactive pathways and achieving high levels of selectivity.

A key challenge is controlling chemoselectivity when multiple reactive sites are present in a reaction partner. For example, in the alkylation of ambident nucleophiles like pyrimidin-2(1H)-ones, directing the reaction towards exclusive N- or O-alkylation is a persistent problem. nih.gov Future studies could investigate how the pyrrolidinone scaffold of the alkylating agent influences this selectivity under various conditions (e.g., solvent, base, temperature). It is plausible that the lactam moiety could participate in non-covalent interactions, directing the approach of the nucleophile and favoring one outcome over another. Furthermore, exploring its participation in transition-metal-catalyzed cross-coupling reactions could unlock novel synthetic transformations not accessible through traditional substitution chemistry.

Integration into Broader Synthetic Strategies

The pyrrolidinone ring is a privileged scaffold found in numerous biologically active compounds and approved pharmaceuticals. nih.govmdpi.com A major future direction for this compound is its strategic use as a key intermediate in the total synthesis of complex natural products and novel drug candidates. Its bifunctional nature—a polar, aprotic lactam core and a reactive iodomethyl handle—makes it an attractive building block.

For instance, derivatives of the pyrrolidine (B122466) ring are crucial intermediates in the biosynthesis and chemical synthesis of tropane (B1204802) alkaloids, a class of compounds with significant physiological effects. researchgate.net The synthesis of methyl (S)-4-(1-methylpyrrolidin-2-yl)-3-oxobutanoate, a key intermediate for these alkaloids, highlights the importance of functionalized pyrrolidines. researchgate.net Future work could position this compound as a versatile precursor for introducing the pyrrolidinone motif into larger molecules, potentially leading to new analogues of existing drugs or entirely new classes of therapeutic agents. Challenges in this area will include the stereocontrolled introduction of the iodomethyl group and ensuring the stability of the pyrrolidinone ring under diverse reaction conditions.

| Target Class | Potential Application | Synthetic Challenge |

| Alkaloids | Synthesis of novel tropane alkaloid analogues. researchgate.net | Control of stereochemistry at the 4-position. |

| CNS Agents | Development of new nootropics or anticonvulsants. nih.gov | Efficient coupling to complex molecular frameworks. |

| Enzyme Inhibitors | Design of targeted inhibitors for enzymes like iNOS. nih.gov | Ensuring compatibility with other functional groups. |

Advanced Methodologies for Mechanistic Investigations

A deep understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and discovering new ones. For reactions involving this compound, future research should employ advanced analytical and computational techniques to elucidate detailed mechanistic pathways.

While standard techniques like NMR spectroscopy will remain vital, more advanced methods can provide deeper insights. For example, in-situ reaction monitoring using techniques like ReactIR or stopped-flow kinetics can help identify transient intermediates and determine reaction rate laws. Isotope labeling studies could be used to trace the path of the iodomethyl group in complex rearrangements or substitution reactions. Computational chemistry, particularly density functional theory (DFT), can be used to model reaction transition states and calculate activation energies, providing a theoretical framework to understand observed reactivity and selectivity. unl.edu Such studies could help explain, for example, the factors that govern N- versus O-alkylation selectivity. nih.gov

Synergistic Approaches Combining Synthesis and Computational Design

The interface of synthetic chemistry and computational modeling offers a powerful paradigm for the rational design of molecules and materials with desired properties. Future research on this compound and its derivatives will greatly benefit from such a synergistic approach.

Computational methods can be employed to predict the properties and reactivity of novel derivatives before they are synthesized in the lab, saving time and resources. mdpi.com For example, molecular docking simulations could be used to design pyrrolidinone-containing molecules that bind to specific biological targets, such as the enzyme inducible nitric oxide synthase (iNOS), which has been studied in the context of other pyrrolidine derivatives. nih.gov Similarly, computational screening could identify suitable monomers for the creation of molecularly imprinted polymers (MIPs) where a derivative of this compound acts as a functional monomer or template. mdpi.comnih.gov This integration of in silico design with practical laboratory synthesis will accelerate the discovery of new applications for this versatile chemical building block.

Q & A

Q. What are the optimal reaction conditions for synthesizing 4-(Iodomethyl)-1-methyl-pyrrolidin-2-one to maximize yield and purity?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or alkylation reactions. For example, introducing the iodomethyl group to a pre-functionalized pyrrolidinone scaffold may require controlled temperature (0–25°C) and inert atmosphere to prevent iodine loss. Use polar aprotic solvents (e.g., DMF, THF) with bases like NaH or K₂CO₃ to deprotonate intermediates . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization improves purity. Monitor reaction progress using TLC or HPLC (retention time comparison with standards) . Yield optimization may involve iterative adjustment of stoichiometry (e.g., 1.2–2.0 equivalents of iodomethane).

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure and purity of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Key signals include the pyrrolidinone carbonyl (~175–180 ppm in ¹³C NMR) and methyl groups (δ ~2.3–3.0 ppm for N-methyl and δ ~3.5–4.0 ppm for iodomethyl protons). The iodine atom induces deshielding in adjacent protons .

- IR : A strong carbonyl stretch (~1680–1720 cm⁻¹) confirms the lactam ring. C-I stretching (~500–600 cm⁻¹) may appear weakly .

- MS (ESI or EI) : The molecular ion peak [M+H]⁺ should match the molecular weight (e.g., 239.07 g/mol for C₆H₁₀INO). Fragmentation patterns (e.g., loss of CH₂I or CO) validate substituents .

Advanced Research Questions

Q. What strategies resolve stereochemical challenges during the synthesis of this compound derivatives?

- Methodological Answer : Enantioselective synthesis requires chiral catalysts (e.g., BINOL-derived phosphoric acids) or resolution using chiral HPLC columns (e.g., CHIRALPAK® IA/IB). For diastereomers, NOESY NMR can differentiate spatial arrangements (e.g., axial vs. equatorial iodomethyl groups). X-ray crystallography provides definitive stereochemical assignments but requires high-purity crystals . Computational tools (e.g., DFT calculations) predict stability of stereoisomers, guiding synthetic routes .

Q. How do computational chemistry models aid in predicting the reactivity and stability of this compound under varying conditions?

- Methodological Answer : Molecular dynamics (MD) simulations assess conformational flexibility, while density functional theory (DFT) calculates thermodynamic stability of intermediates. For example, iodine’s polarizability affects electron density distribution, influencing nucleophilic attack sites. Solvent effects (e.g., dielectric constant of DMSO vs. THF) are modeled using COSMO-RS to predict solubility and reaction rates .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported catalytic efficiencies for iodomethyl group introduction in pyrrolidinone scaffolds?

- Methodological Answer : Discrepancies often arise from reaction conditions (e.g., solvent purity, catalyst aging). To resolve:

- Conduct controlled replicates varying one parameter at a time (e.g., catalyst loading, temperature).

- Characterize intermediates via in-situ IR or GC-MS to identify side reactions (e.g., over-alkylation).

- Compare activation energies (Eyring plots) across studies to isolate rate-limiting steps .

- Cross-reference with analogous systems (e.g., bromomethyl derivatives) to validate trends in leaving-group reactivity .

Experimental Design Considerations

Q. What in vitro assays are suitable for evaluating the biological activity of this compound derivatives?

- Methodological Answer :

- Enzyme inhibition : Use fluorogenic substrates (e.g., acetylcholinesterase assays) with IC₅₀ determination via dose-response curves .

- Cellular uptake : Radiolabel the iodine moiety (¹²⁵I) and quantify intracellular accumulation using scintillation counting.

- Cytotoxicity : MTT assays in cell lines (e.g., HEK293, HepG2) assess biocompatibility. Include positive controls (e.g., cisplatin) and validate results across replicates .

Safety and Handling

Q. What precautions are critical when handling this compound in laboratory settings?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.